molecular formula C19H17ClN4O2S B2808651 2-(2-((3-chlorobenzyl)thio)-6-oxo-1,6-dihydropyrimidin-4-yl)-N-(pyridin-2-ylmethyl)acetamide CAS No. 1105238-28-5

2-(2-((3-chlorobenzyl)thio)-6-oxo-1,6-dihydropyrimidin-4-yl)-N-(pyridin-2-ylmethyl)acetamide

Cat. No. B2808651
M. Wt: 400.88
InChI Key: WOKSCKDEAXPRGE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(2-((3-chlorobenzyl)thio)-6-oxo-1,6-dihydropyrimidin-4-yl)-N-(pyridin-2-ylmethyl)acetamide is a useful research compound. Its molecular formula is C19H17ClN4O2S and its molecular weight is 400.88. The purity is usually 95%.
BenchChem offers high-quality 2-(2-((3-chlorobenzyl)thio)-6-oxo-1,6-dihydropyrimidin-4-yl)-N-(pyridin-2-ylmethyl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(2-((3-chlorobenzyl)thio)-6-oxo-1,6-dihydropyrimidin-4-yl)-N-(pyridin-2-ylmethyl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Discovery and Clinical Candidate Development

K-604, a compound structurally similar to 2-(2-((3-chlorobenzyl)thio)-6-oxo-1,6-dihydropyrimidin-4-yl)-N-(pyridin-2-ylmethyl)acetamide, was identified as a potent inhibitor of human acyl-coenzyme A:cholesterol O-acyltransferase (ACAT)-1, exhibiting significant selectivity over ACAT-2. This discovery highlights the compound's potential in treating diseases involving ACAT-1 overexpression, with enhanced aqueous solubility and oral absorption, marking it as a clinical candidate for further development (Shibuya et al., 2018).

Tubulin Inhibition and Preclinical Development

Another structurally related compound, D-24851, demonstrates potent tubulin inhibition activity. The synthesis and characterization of D-24851, which is under preclinical development, provide insights into the design and optimization of novel compounds for potential therapeutic applications. The straightforward synthetic route and detailed spectroscopic characterization support its development as a biologically active molecule (Knaack et al., 2001).

Novel Pyrimidine Derivatives and Diuretic Activity

Research into novel pyrimidine derivatives, including 1,6-dihydropyrimidine-2-thiol derivatives, has shown that certain compounds exhibit moderate to good diuretic activity without toxicity to the liver. This study demonstrates the therapeutic potential of pyrimidine derivatives in managing conditions that benefit from diuretic action. The compound 6-(2,6-dichlorophenyl)-4-(pyridin-2-yl)-1,6-dihydropyrimidine-2-thiol emerged as a promising candidate due to its superior diuretic properties and long-lasting effect compared to standard treatments (Majeed & Shaharyar, 2011).

Heterocyclic Synthesis and Therapeutic Potentials

The exploration of activated nitriles in heterocyclic synthesis has led to the creation of polyfunctionally substituted heterocyclo pyrimidines, pyrazolo, chromeno, and tetrahydrobenzo[b]thiophene derivatives. This research opens up avenues for the development of novel compounds with potential therapeutic applications, showcasing the versatility of nitriles in constructing complex heterocyclic frameworks (Elian et al., 2014).

properties

IUPAC Name

2-[2-[(3-chlorophenyl)methylsulfanyl]-6-oxo-1H-pyrimidin-4-yl]-N-(pyridin-2-ylmethyl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17ClN4O2S/c20-14-5-3-4-13(8-14)12-27-19-23-16(10-18(26)24-19)9-17(25)22-11-15-6-1-2-7-21-15/h1-8,10H,9,11-12H2,(H,22,25)(H,23,24,26)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WOKSCKDEAXPRGE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)CNC(=O)CC2=CC(=O)NC(=N2)SCC3=CC(=CC=C3)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17ClN4O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

400.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2-((3-chlorobenzyl)thio)-6-oxo-1,6-dihydropyrimidin-4-yl)-N-(pyridin-2-ylmethyl)acetamide

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